Cas no 849062-26-6 (3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid)

3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid is a boronic acid derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its bifunctional structure, featuring both a boronic acid group and a chloro-substituted benzyloxy moiety, enables selective coupling with aryl or vinyl halides, facilitating the construction of complex biaryl systems. The presence of electron-withdrawing chloro groups enhances its stability and reactivity under cross-coupling conditions. This compound is particularly valuable in pharmaceutical and materials science research for synthesizing tailored organic molecules. Its high purity and consistent performance make it a reliable choice for applications requiring precise control over molecular architecture.
3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid structure
849062-26-6 structure
Product Name:3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid
CAS No:849062-26-6
MF:C13H11BCl2O3
MW:296.941642045975
MDL:MFCD06411318
CID:716696
PubChem ID:24883036
Update Time:2025-10-19

3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid
    • 3-CHLORO-4-(3'-CHLOROBENZYLOXY)PHENYLBORONIC ACID
    • 3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid
    • Boronic acid,B-[3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]-
    • B-[3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid (ACI)
    • Boronic acid, [3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]- (9CI)
    • [3-Chloro-4-[(3-chlorobenzyl)oxy]phenyl]boronic acid
    • [3-Chloro-4-[(3′-chlorobenzyl)oxy]phenyl]boronic acid
    • BS-22508
    • MFCD06411318
    • SCHEMBL257576
    • {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid
    • 849062-26-6
    • AB25223
    • BP-12112
    • 3-Chloro-4-(3''-chlorobenzyloxy)phenylboronic Acid
    • 3-Chloro-4-(3'-chlorobenzyloxy)phenylbo&
    • AKOS015888510
    • [3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid
    • F87324
    • 3-CHLORO-4-[(3-CHLOROPHENYL)METHOXY]PHENYLBORONIC ACID
    • (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronicacid
    • DTXSID80584550
    • CS-0174400
    • 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid
    • MDL: MFCD06411318
    • Inchi: 1S/C13H11BCl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2
    • InChI Key: HGXKMYLFVPMNFR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(COC2C(Cl)=CC(B(O)O)=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 296.01800
  • Monoisotopic Mass: 296.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: 1.4
  • Melting Point: 180-185 °C (lit.)
  • Boiling Point: 475.5°C at 760 mmHg
  • Flash Point: 241.4°C
  • Refractive Index: 1.616
  • PSA: 49.69000
  • LogP: 2.25220

3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid Security Information

  • Hazard Statement: H413
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:849062-26-6)3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid
Order Number:A863883
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):327.0
Email:sales@amadischem.com

Additional information on 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid

Introduction to 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic Acid (CAS No. 849062-26-6)

3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 849062-26-6, features a boronic acid moiety linked to a phenyl ring substituted with chloro and chlorobenzyloxy groups. Such structural motifs are particularly valuable in the design of novel drugs, catalysts, and advanced materials.

The presence of both chloro and chlorobenzyloxy substituents in the phenyl ring imparts distinct reactivity and binding capabilities to the molecule. The boronic acid group, a well-known component in Suzuki-Miyaura cross-coupling reactions, facilitates the formation of carbon-carbon bonds under palladium catalysis. This makes 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid a versatile intermediate in organic synthesis, particularly useful for constructing complex molecular architectures.

In recent years, there has been growing interest in the application of boronic acids as pharmacophores due to their ability to form stable complexes with various biological targets. The structural features of 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid suggest potential utility in drug discovery efforts aimed at developing treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. The chloro substituents may enhance binding affinity through halogen bonding interactions, while the boronic acid group offers opportunities for further functionalization via cross-coupling reactions.

One of the most compelling aspects of this compound is its role in the development of boron-containing radiopharmaceuticals. Boronated compounds are widely studied for their potential in targeted radionuclide therapy, particularly in prostate cancer treatment using positron emission tomography (PET). The stability and reactivity of the boronic acid group make it an ideal candidate for linking radioactive isotopes to biologically active molecules. Current research is exploring how modifications such as the introduction of additional chloro or chlorobenzyloxy groups can optimize biodistribution and therapeutic efficacy.

The synthesis of 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and purity. The increasing availability of high-throughput screening platforms has further accelerated the discovery of new applications for this compound by enabling rapid testing across diverse chemical libraries.

From a materials science perspective, organoboron compounds like 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid exhibit intriguing electronic properties that make them suitable for use in optoelectronic devices. For instance, they can be incorporated into organic light-emitting diodes (OLEDs) or photovoltaic cells due to their ability to participate in π-stacking interactions and form stable supramolecular assemblies. Recent studies have demonstrated that tuning the electronic structure through substituent effects can significantly influence device performance.

The pharmaceutical industry has also begun leveraging computational modeling techniques to predict how 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid interacts with biological targets at the molecular level. Molecular docking simulations combined with quantum mechanical calculations provide insights into binding affinities and mechanism-based drug design. These approaches have revealed that subtle modifications to the chloro or chlorobenzyloxy groups can drastically alter receptor binding profiles, offering a rational framework for developing next-generation therapeutics.

Another emerging application lies in nanotechnology applications where organoboron compounds serve as precursors for synthesizing functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or used as contrast agents in medical imaging modalities such as magnetic resonance imaging (MRI). The boronic acid functionality allows for covalent attachment of targeting ligands while maintaining stability under physiological conditions.

The environmental impact of using 3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid has also been carefully evaluated through green chemistry principles. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and hazardous byproducts. For example, solvent-free reactions or biocatalytic methods have been explored as alternatives to traditional organic synthesis protocols.

In conclusion,3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid (CAS No. 849062-26-6) represents a promising compound with broad applications spanning pharmaceuticals, materials science, and nanotechnology. Its unique structural features enable diverse functionalization strategies while maintaining high reactivity through key functional groups like boronic acids and halogen substituents. As research continues into its properties and potential uses,this compound is poised to play an increasingly important role in advancing scientific innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849062-26-6)3-Chloro-4-(3'-chlorobenzyloxy)phenylboronic acid
A863883
Purity:99%
Quantity:5g
Price ($):327.0
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